![molecular formula C24H21N3O3 B2438488 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide CAS No. 896374-18-8](/img/no-structure.png)

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

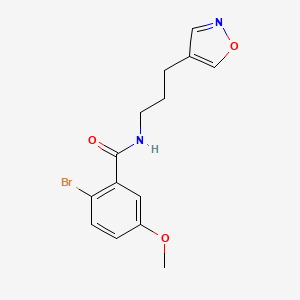

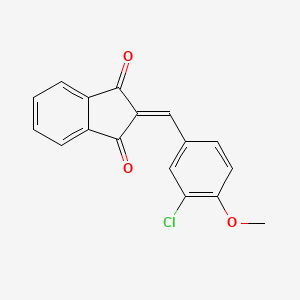

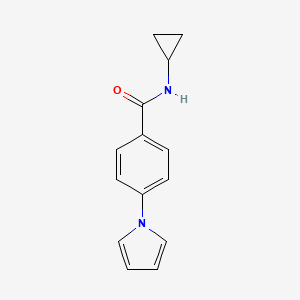

“4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide” is a compound that belongs to the quinazolinone family . Quinazolinones are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of quinazolinones can be achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation .

Molecular Structure Analysis

The molecular structure of quinazolinones includes a benzene ring fused with a 2,4-dioxo-1H-quinazolin-3-yl ring . The structure of the synthesized compounds can be confirmed by means of IR, 1H-NMR, 13C-NMR, MS and elemental analysis .

Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions. For instance, an efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .

科学的研究の応用

Antitumor Activity

The quest for more water-soluble analogs of quinazolinone derivatives with high antitumor potency led to the synthesis of compounds with enhanced cytotoxicity compared to their predecessors. For instance, certain derivatives were synthesized to increase water solubility, which in turn showed up to 6-fold more cytotoxicity than CB30865, a quinazolin-4-one antitumor agent, while retaining unique biochemical properties like delayed, non-phase specific, cell-cycle arrest (Bavetsias et al., 2002).

Antiviral Properties

Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques demonstrated significant antiviral activity against a range of viruses, including influenza A and severe acute respiratory syndrome corona, among others. The synthesis method provided a rapid production of compounds with potential antiviral properties, showing significant efficacy in inhibiting the replication of avian influenza (H5N1) virus (Selvam et al., 2007).

Analgesic and Anti-inflammatory Activities

The synthesis of new 1,3,4-oxadiazole derivatives linked to quinazolin-4-one moiety showed promising analgesic and anti-inflammatory activities. Certain derivatives exhibited potent analgesic activity, while others showed significant anti-inflammatory effects, highlighting the potential of quinazolin-4-one derivatives in developing new therapeutic agents for pain and inflammation management (Dewangan et al., 2016).

Antimicrobial Activity

A new series of Schiff bases derived from quinazolinone derivatives and their cyclized products were synthesized and screened for their antimicrobial activity against a variety of pathogens. One compound exhibited potent in vitro anti-microbial activity, showcasing the potential of quinazolinone derivatives in developing new antimicrobial agents (Mohamed et al., 2010).

Herbicidal Evaluation

Quinazolin-4(3H)-ones and benzoxazin-4(3H)-ones with phenoxy-methyl substituents were synthesized and evaluated for their herbicidal activity. These compounds displayed high levels of phytotoxicity against both monocotyledon and dicotyledon model plants, suggesting their potential as plant hormone inhibitors and leading to the identification of potential lead hits targeting the TIR1 hormone receptor (Aibibuli et al., 2012).

作用機序

Target of Action

The primary target of this compound is GABAergic biotargets . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system.

Mode of Action

The compound’s interaction with its targets involves binding to the GABA receptors and GABA enzyme active sites . This binding can modulate the activity of the receptors and enzymes, potentially altering the balance of neurotransmitters in the nervous system.

Biochemical Pathways

The compound’s action on GABAergic biotargets suggests it may affect the GABAergic signaling pathway . This pathway is involved in a variety of neurological processes, including mood regulation, pain response, and sleep-wake cycles.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide' involves the condensation of 2,4-dioxo-1H-quinazoline-3-carbaldehyde with N-(4-methylbenzyl)aniline, followed by the addition of benzoyl chloride to form the final product.", "Starting Materials": [ "2,4-dioxo-1H-quinazoline-3-carbaldehyde", "N-(4-methylbenzyl)aniline", "benzoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-1H-quinazoline-3-carbaldehyde with N-(4-methylbenzyl)aniline in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(4-methylphenyl)benzamide.", "Step 2: Addition of benzoyl chloride to the intermediate in the presence of a base such as triethylamine or pyridine to form the final product, 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide." ] } | |

CAS番号 |

896374-18-8 |

分子式 |

C24H21N3O3 |

分子量 |

399.45 |

IUPAC名 |

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide |

InChI |

InChI=1S/C24H21N3O3/c1-16-6-8-17(9-7-16)14-25-22(28)19-12-10-18(11-13-19)15-27-23(29)20-4-2-3-5-21(20)26-24(27)30/h2-13H,14-15H2,1H3,(H,25,28)(H,26,30) |

InChIキー |

CNZKQNWBAWOIGF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2438406.png)

![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2438412.png)

![2-({2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)cyclopropanecarboxylic acid](/img/structure/B2438420.png)